1-Isocyano-2-methoxyethane
Description
The compound 1-Isocyano-2-methoxyethane (CAS: 42170-95-6) is an organonitrile derivative with the molecular formula C₄H₇NO₂ and a molecular weight of 101.1 g/mol . It features an isocyano (-NC) group and a methoxy (-OCH₃) group on adjacent carbon atoms within an ethane backbone. This compound is typically a liquid at room temperature and is used in specialized organic syntheses, particularly in the formation of heterocycles or metal coordination complexes.
Properties
IUPAC Name |
1-isocyano-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQOZYTUCHGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377955 | |
| Record name | 1-isocyano-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43219-50-7 | |
| Record name | 1-isocyano-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isocyano-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxyethane can be synthesized through various methods. One common approach involves the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate, which is then treated with sodium azide to produce 2-methoxyethyl isocyanate. Finally, the isocyanate is converted to 1-isocyano-2-methoxyethane through a Curtius rearrangement .
Industrial Production Methods: Industrial production of 1-isocyano-2-methoxyethane typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isocyano-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2-methoxyethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as a nucleophilic center, allowing the compound to participate in multiple bond-forming reactions. This reactivity is exploited in the synthesis of complex molecules and in the study of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Isocyanato-2-methoxyethane (CAS: 42170-95-6) vs. 1-Isocyanato-2-(2-methoxyethoxy)ethane (CAS: 90426-82-7)
Key Differences :
- The methoxyethoxy chain in 1-isocyanato-2-(2-methoxyethoxy)ethane increases molecular weight and hydrophilicity compared to the shorter methoxy group in 1-isocyanato-2-methoxyethane .
- The extended ether chain may reduce volatility but enhance reactivity in polyurethane or polyurea syntheses .
1-Isocyanato-2-methoxyethane vs. Hexamethylene Diisocyanate (CAS: 822-06-0)
Key Differences :
1-Isocyanato-2-methoxyethane vs. 1-Ethoxy-2-(2-methoxyethoxy)ethane (CAS: 1002-67-1)
Key Differences :
- The absence of an isocyanate group in 1-ethoxy-2-(2-methoxyethoxy)ethane eliminates its utility in polymerizations but makes it safer for bulk solvent applications .
Biological Activity
1-Isocyano-2-methoxyethane (CAS No. 43219-50-7) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
1-Isocyano-2-methoxyethane features an isocyanide functional group attached to a methoxyethyl moiety. Its structural formula can be represented as follows:
This compound's unique structure allows for significant reactivity, making it a valuable building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of 1-Isocyano-2-methoxyethane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in cell signaling and metabolism. This interaction can lead to the modulation of cellular processes such as proliferation and apoptosis .
- Antimicrobial Activity : Research indicates that 1-Isocyano-2-methoxyethane exhibits antimicrobial properties, making it a candidate for developing new antibiotics. It is particularly relevant in the context of antibiotic resistance, as it may provide novel leads against resistant strains .
Research Findings
Recent studies have highlighted the potential applications of 1-Isocyano-2-methoxyethane in drug discovery:
- Antiviral Properties : In a study focused on antiviral compounds for treating coronaviruses, 1-Isocyano-2-methoxyethane was included in the synthesis of potential therapeutic agents. The compound's ability to inhibit viral replication pathways was a key focus .
- Multicomponent Reactions : The use of isocyanide-based multicomponent reactions (IMCRs) has been instrumental in synthesizing analogs of 1-Isocyano-2-methoxyethane. These reactions facilitate the rapid assembly of compound libraries with diverse biological activities, aiding in the discovery of new drug candidates .
- Antimicrobial Development : A significant study demonstrated that isocyanide derivatives, including 1-Isocyano-2-methoxyethane, can be synthesized to create novel antimicrobial agents effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Case Studies
Several case studies illustrate the practical applications of 1-Isocyano-2-methoxyethane:
- Case Study 1 : A study explored its role as a precursor in synthesizing new inhibitors targeting HIV-1 reverse transcriptase. The results indicated promising antiviral activity, suggesting further investigation into its therapeutic potential .
- Case Study 2 : Research involving IMCRs showed that derivatives of 1-Isocyano-2-methoxyethane could yield compounds with enhanced antibacterial properties. These findings support the compound's utility in addressing current challenges in antimicrobial therapy .
Comparative Analysis
To better understand the significance of 1-Isocyano-2-methoxyethane, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 1-Isocyano-2-methoxyethane | Antimicrobial, antiviral | Enzyme inhibition |
| Isocyanide derivatives | Broad-spectrum antimicrobial | Multicomponent reactions |
| Other isocyanides | Varying biological activities | Diverse mechanisms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
